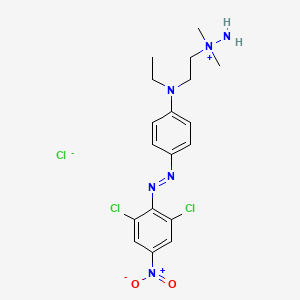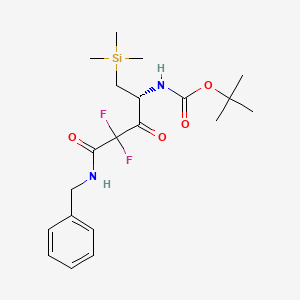
2-(Acetylamino)-2-(3-(4-chlorophenyl)-3-oxopropyl)malonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetylamino)-2-(3-(4-chlorophenyl)-3-oxopropyl)malonic acid is a complex organic compound that features both acetylamino and malonic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-2-(3-(4-chlorophenyl)-3-oxopropyl)malonic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the 4-chlorophenyl intermediate: This could involve the chlorination of a phenyl ring.
Addition of the oxopropyl group: This step might involve a Friedel-Crafts acylation reaction.
Incorporation of the acetylamino group: This could be achieved through an acetylation reaction.
Formation of the malonic acid derivative: This might involve the reaction of the intermediate with malonic acid under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow processes.
Análisis De Reacciones Químicas
Types of Reactions
2-(Acetylamino)-2-(3-(4-chlorophenyl)-3-oxopropyl)malonic acid can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of the acetylamino group to a nitro group.
Reduction: This could involve the reduction of the oxopropyl group to a hydroxyl group.
Substitution: This might involve the substitution of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce a hydroxyl derivative.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a pharmaceutical intermediate.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 2-(Acetylamino)-2-(3-(4-chlorophenyl)-3-oxopropyl)malonic acid would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(Acetylamino)-2-(3-phenyl-3-oxopropyl)malonic acid: Lacks the chlorine atom, which might affect its reactivity and applications.
2-(Amino)-2-(3-(4-chlorophenyl)-3-oxopropyl)malonic acid: Lacks the acetyl group, which could influence its chemical properties and biological activity.
Propiedades
Número CAS |
5887-72-9 |
|---|---|
Fórmula molecular |
C14H14ClNO6 |
Peso molecular |
327.71 g/mol |
Nombre IUPAC |
2-acetamido-2-[3-(4-chlorophenyl)-3-oxopropyl]propanedioic acid |
InChI |
InChI=1S/C14H14ClNO6/c1-8(17)16-14(12(19)20,13(21)22)7-6-11(18)9-2-4-10(15)5-3-9/h2-5H,6-7H2,1H3,(H,16,17)(H,19,20)(H,21,22) |
Clave InChI |
ZAUMEIGSSPFLCB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(CCC(=O)C1=CC=C(C=C1)Cl)(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


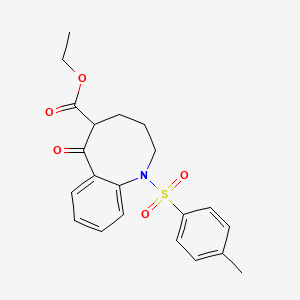
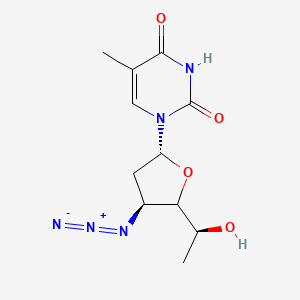


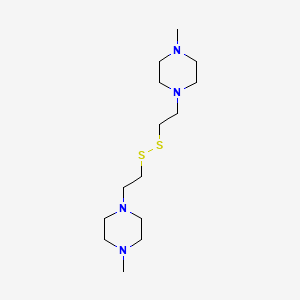
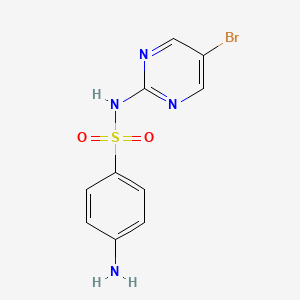
![5,7,7-Trimethyl-2,3,5,6-tetrahydropyrrolo[1,2-a]imidazole](/img/structure/B12805106.png)
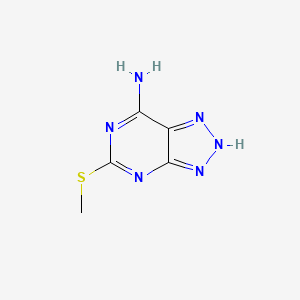
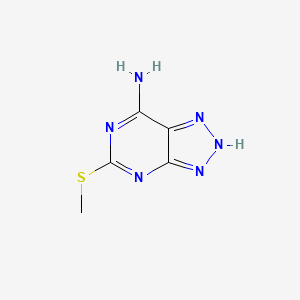

![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate](/img/structure/B12805126.png)

